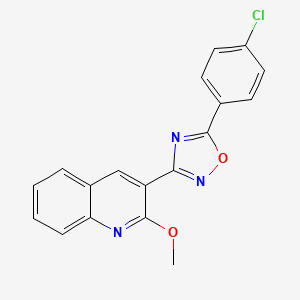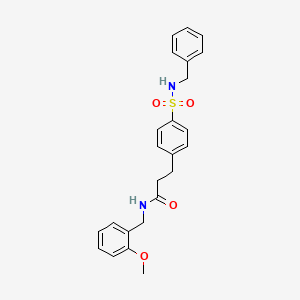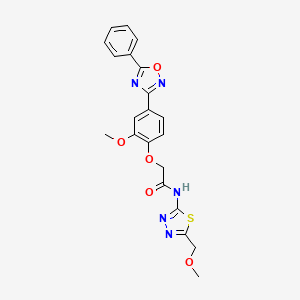![molecular formula C18H21N3O4S B7695909 4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine, also known as MPB or MPB-PEA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in inflammation. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which may make it difficult to interpret results.
Future Directions
There are several future directions for 4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine research. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent. Furthermore, future research could focus on understanding the mechanism of action of this compound and developing more potent and selective derivatives.
Synthesis Methods
4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine is synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with pyrrolidine-1-sulfonic acid, followed by the addition of morpholine. This results in the formation of a white powder with a molecular weight of 405.46 g/mol.
Scientific Research Applications
4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. Additionally, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-methoxy-N-(pyridin-2-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-16-8-7-14(18(22)20-13-15-6-2-3-9-19-15)12-17(16)26(23,24)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIWTUQQODORSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


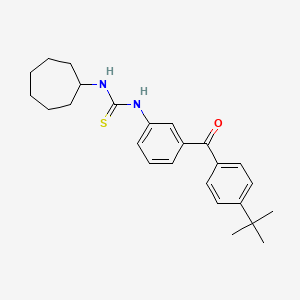
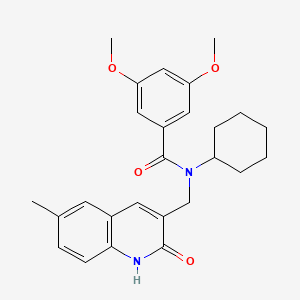
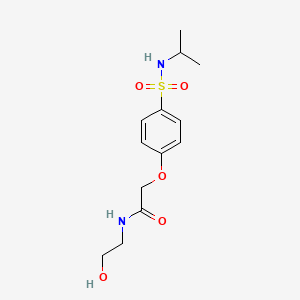
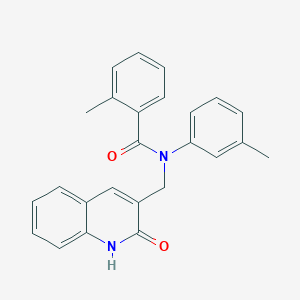
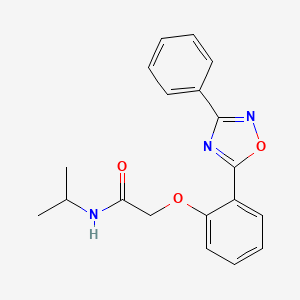
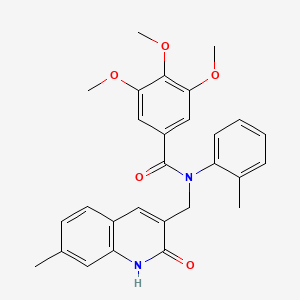
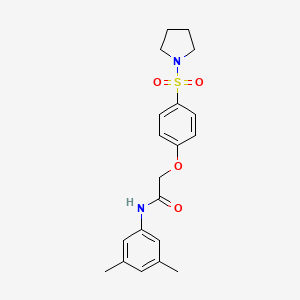
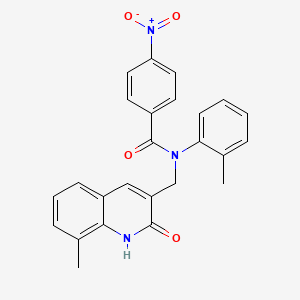
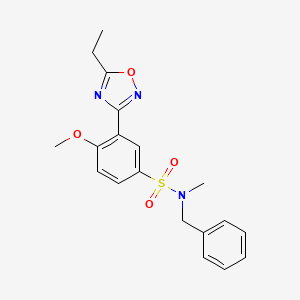
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
